as-Triazine-3-thiol, 5-(2-thienyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

A series of 5,6-bisaryl-1,2,4-triazine-3-thiol derivatives were synthesized through microwave-promoted chemistry by condensation of the aromatic 1,2-diketones and thiosemicarbazide in a mixed green solvent . Subsequently, S-alkylation of 1,2,4-triazine-3-thiols afforded S-substituted derivatives .Molecular Structure Analysis

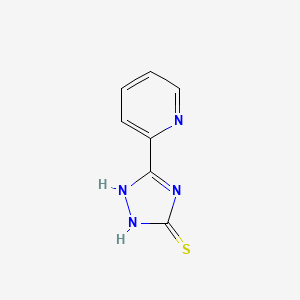

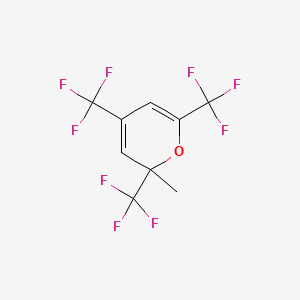

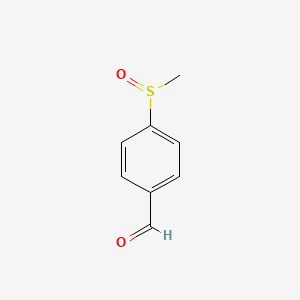

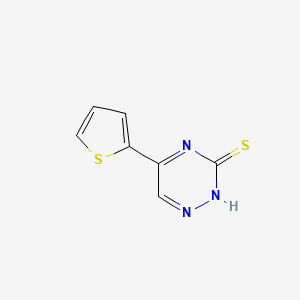

The molecular formula of as-Triazine-3-thiol, 5-(2-thienyl)- is C7H4N3S2 . It is a heterocyclic compound that contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms .Chemical Reactions Analysis

The triazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . In the synthesis of 5,6-bisaryl-1,2,4-triazine-3-thiol derivatives, the condensation of aromatic 1,2-diketones and thiosemicarbazide was followed by S-alkylation of 1,2,4-triazine-3-thiols .Physical And Chemical Properties Analysis

As-Triazine-3-thiol, 5-(2-thienyl)- is a heterocyclic compound with unique physical and chemical properties. It has a high thermal stability and a molecular weight of 195.3 g/mol.Applications De Recherche Scientifique

Anticancer Activity

Triazine derivatives have been extensively studied for their potential as anticancer agents. The s-Triazine core, in particular, is known for its ability to selectively target cancer cells while minimizing cytotoxicity to normal cells. By modifying the triazine structure and introducing new substituents, researchers can obtain compounds with broad inhibitory activity on processes such as cell proliferation. Some s-Triazine derivatives have even been found to induce apoptosis in cancer cells .

Enzyme Inhibition

The inhibition of enzymes involved in tumorigenesis is another significant application of triazine derivatives. These compounds can be designed to interfere with specific enzymes that are critical for the survival and proliferation of cancer cells. This targeted approach can lead to the development of novel chemotherapy drugs with higher selectivity and lower side effects .

Antimicrobial Properties

s-Triazine compounds exhibit a wide spectrum of biological properties, including antimicrobial activity. They have been used as bactericidal, fungicidal, and antiviral agents. The triazine core’s ability to bind with various enzymes and receptors in the biological system makes it a versatile component in the development of new antimicrobial drugs .

Agricultural Applications

In agriculture, triazine derivatives serve as herbicides due to their ability to inhibit photosynthesis in plants. This property is particularly useful in controlling the growth of weeds and other undesirable vegetation. The triazine core’s structure allows for the creation of compounds that are effective in small quantities, reducing the environmental impact .

Material Science

Triazine-based compounds are also valuable in material science, particularly as flame retardants. Their incorporation into polymers can enhance the material’s resistance to fire, making them safer for use in various applications. The research into bio-based triazine derivatives is ongoing, aiming to produce more environmentally friendly flame retardants .

Analytical Chemistry

The triazine core is utilized in analytical chemistry as a reagent due to its reactivity and ability to form complexes with various metals. This makes it useful in the detection and quantification of metal ions in samples, which is crucial in environmental monitoring and quality control processes .

Mécanisme D'action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , and thiophene derivatives have been known to possess a wide spectrum of biological activity .

Mode of Action

It’s synthesized from the reaction of thiophen-2-carbaldehyde with rhodanine derivatives . The resulting compounds have been used to acylate the biogenic amine tryptamine and its derivatives .

Biochemical Pathways

Similar compounds have been found to inhibit kinases , anthrax protease , HCV NS5B polymerase , tyrosine phosphatase , aldose reductase , and other enzymes . These enzymes are involved in various biochemical pathways, affecting cellular processes such as signal transduction, protein synthesis, and metabolic regulation.

Result of Action

The resulting compounds from the synthesis of 5-(thiophen-2-yl)-1,2,4-triazine-3-thiol have been tested for their antimicrobial and antitumor properties . Compounds with high antimicrobial activity against Staphylococcus aureus and Cryptococcus neoformans have been identified .

Orientations Futures

Triazine derivatives have been gaining attention in various fields of research and industry due to their unique properties and potential applications. They have been used in the design of biologically important organic molecules and have provided a new dimension to the field . Future research could focus on exploring the diverse pharmacological activities of these compounds and developing novel triazine analogs with enhanced activities .

Propriétés

IUPAC Name |

5-thiophen-2-yl-2H-1,2,4-triazine-3-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3S2/c11-7-9-5(4-8-10-7)6-2-1-3-12-6/h1-4H,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMEFBTFURKGPRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC(=S)NN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80243539 |

Source

|

| Record name | as-Triazine-3-thiol, 5-(2-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80243539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

as-Triazine-3-thiol, 5-(2-thienyl)- | |

CAS RN |

98273-53-1 |

Source

|

| Record name | as-Triazine-3-thiol, 5-(2-thienyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098273531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | as-Triazine-3-thiol, 5-(2-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80243539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.